molecular formula C17H17N3O3 B2361039 4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 1453117-94-6

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Cat. No. B2361039
CAS RN: 1453117-94-6
M. Wt: 311.341
InChI Key: XJKYBONACNZVMS-UHFFFAOYSA-N
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Description

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPPB and has been studied for its potential applications in various fields, including medicinal chemistry and drug discovery.

Scientific Research Applications

Tuberculosis Treatment

Antitubercular agent-3 has been identified as a potential candidate for treating tuberculosis (TB). Its mechanism of action involves disrupting the cell wall synthesis of Mycobacterium tuberculosis, the bacteria responsible for TB. This disruption is crucial because the bacteria have developed resistance to many of the current drugs .

Drug-Resistant TB Management

The compound shows promise in managing drug-resistant TB strains. As M. tuberculosis has evolved resistance to clinically available antitubercular drugs, new agents like Antitubercular agent-3 are needed to combat these resistant strains .

Novel Drug Scaffolds

Due to its unique structure, Antitubercular agent-3 serves as a novel scaffold for developing new drugs. Its fused-nitrogen-containing heterocyclic framework is particularly valuable in creating drugs that target specific vulnerabilities in pathogens .

Bacterial Proteolysis Targeting

The compound’s structural information has enabled the design of bacterial proteolysis targeting chimeras (BacPROTACs). These are innovative therapeutic agents that target intracellular mycobacterial proteins for proteolytic digestion, offering a new approach to TB treatment .

Siderophore Biosynthesis Inhibition

Antitubercular agent-3 targets the salicylate synthase MbtI, an essential enzyme in the mycobacterial siderophore biosynthesis pathway. This pathway is absent in human cells, making it an attractive target for antitubercular therapy .

Enhanced Cell Permeability

The compound’s known cell permeability is advantageous for drug delivery. It can efficiently penetrate bacterial cells, ensuring that the drug reaches its target site within the bacteria .

Adjunct Therapy

Research suggests that Antitubercular agent-3 could be used as an adjunct therapy to existing TB treatments. By combining it with current drugs, it may improve treatment outcomes, especially in cases of multi-drug-resistant TB .

Pharmacokinetic Studies

The compound is also a subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This information is critical for optimizing dosage and administration routes for maximum therapeutic efficacy .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-3-4-12(2)19(11)14-7-5-13(6-8-14)17(23)18-20-15(21)9-10-16(20)22/h3-8H,9-10H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKYBONACNZVMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN3C(=O)CCC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide

CAS RN

1453117-94-6
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
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